3-[[4-[4-[(2,3-Dihydroxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]benzene-1,2-diol
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Overview
Description
3-[[4-[4-[(2,3-Dihydroxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]benzene-1,2-diol is a complex organic compound characterized by multiple hydroxyl and imine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[4-[(2,3-Dihydroxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]benzene-1,2-diol typically involves a multi-step process. The initial step often includes the formation of an imine bond between 2,3-dihydroxybenzaldehyde and an amine derivative. This is followed by further functionalization to introduce the methyl groups and additional hydroxyl groups. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-[[4-[4-[(2,3-Dihydroxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups. It may also serve as a ligand in coordination chemistry, forming complexes with metal ions.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it versatile for creating different colorants.
Mechanism of Action
The mechanism of action of 3-[[4-[4-[(2,3-Dihydroxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]benzene-1,2-diol involves its interaction with molecular targets through hydrogen bonding and π-π interactions. The hydroxyl groups can form hydrogen bonds with biological molecules, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxybenzaldehyde: Shares the dihydroxybenzene structure but lacks the imine and additional aromatic rings.
4-Aminophenol: Contains an amino group and a hydroxyl group on a benzene ring but lacks the complexity of the target compound.
Quinones: Oxidized derivatives of dihydroxybenzenes with similar redox properties.
Uniqueness
The uniqueness of 3-[[4-[4-[(2,3-Dihydroxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]benzene-1,2-diol lies in its combination of multiple functional groups and aromatic rings, which provide a versatile platform for chemical modifications and interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
5284-23-1 |
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Molecular Formula |
C28H24N2O4 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
3-[[4-[4-[(2,3-dihydroxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C28H24N2O4/c1-17-13-19(9-11-23(17)29-15-21-5-3-7-25(31)27(21)33)20-10-12-24(18(2)14-20)30-16-22-6-4-8-26(32)28(22)34/h3-16,31-34H,1-2H3 |
InChI Key |
CRASVCLQWXJJFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=C(C(=CC=C3)O)O)C)N=CC4=C(C(=CC=C4)O)O |
Origin of Product |
United States |
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